molecular formula C15H24N2O4 B3148374 2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 643746-42-3

2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B3148374
CAS No.: 643746-42-3
M. Wt: 296.36 g/mol
InChI Key: JFCXSGMCMKCTIL-UHFFFAOYSA-N
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Description

2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid is a synthetic cyclohexane derivative of interest in medicinal chemistry and pharmaceutical research. Structurally, it features a cyclohexanecarboxylic acid moiety, a class of compounds known to exist in all living organisms, from bacteria to humans, and which often serve as key scaffolds in drug discovery . This compound is structurally analogous to derivatives investigated as potential therapeutic agents. Specifically, closely related compounds containing the cyclohexane-1-carboxylic acid group have been identified in patent literature as potent antiviral agents, demonstrating activity through targeted inhibition . Furthermore, other cyclohexane-carboxylic acid-based compounds have been explored for their efficacy against mycobacterial infections, such as tuberculosis, highlighting the significance of this structural motif in developing treatments for infectious diseases . The molecule's design, incorporating multiple hydrogen-bonding donors and acceptors, suggests potential for targeted protein interactions, making it a valuable chemical tool for researchers studying enzyme inhibition and signal transduction pathways. Its primary research value lies in its application as a key intermediate for the synthesis of more complex bioactive molecules and as a candidate for high-throughput screening to identify new lead compounds in oncology, virology, and antibacterial research.

Properties

IUPAC Name

2-[(cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h10-12H,1-9H2,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCXSGMCMKCTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of cyclohexanecarboxylic acid with cyclohexanecarbonyl chloride in the presence of a base to form the intermediate cyclohexanecarbonylamide. This intermediate is then reacted with another molecule of cyclohexanecarboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol.

Scientific Research Applications

2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s cyclohexanecarbonylamino-carbamoyl group introduces significant steric bulk compared to simpler analogues like cis-2-aminocyclohexanecarboxylic acid .
  • The isobutyrylamino-phenyl variant (C₁₇H₂₂N₂O₄) shares a similar carbamoyl linkage but replaces cyclohexane with an aromatic ring, likely altering solubility and bioavailability .

Physicochemical Properties

  • Hydrogen Bonding: The target compound has 3 hydrogen bond donors (two from carbamoyl and one from carboxylic acid) and 4 acceptors, comparable to analogues like 2-(1H-benzimidazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid (3 donors, 4 acceptors) .
  • Hydrophobicity: The cyclohexanecarbonyl group increases lipophilicity compared to derivatives with polar substituents (e.g., hydroxyl or amino groups). For example, 1-amino-2-hydroxy-cyclohexanecarboxylic acid (C₇H₁₃NO₃) has a lower calculated logP due to its hydroxyl group .

Biological Activity

2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid (commonly referred to as compound 1) is a bicyclic compound with potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of compound 1 is C15H24N2O4C_{15}H_{24}N_{2}O_{4}, and it features a cyclohexane ring structure that contributes to its unique pharmacological properties. The compound's structure allows for interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Research indicates that compounds with similar structural motifs often act as inhibitors of specific enzymes. For instance, carboxylic acid-based inhibitors have been shown to interact with carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. The binding affinity and inhibition mechanisms can vary significantly based on the specific structural features of the compound.

Inhibition of Carbonic Anhydrases

A study examining carboxylic acid-based inhibitors demonstrated that such compounds bind to the active site of CAs, displacing essential zinc ions required for catalytic activity. This interaction leads to a decrease in enzymatic function, which can be therapeutically beneficial in conditions where CA activity is dysregulated .

Biological Activity Data

The biological activity of compound 1 has been evaluated through various assays and studies. Below are key findings:

Study Biological Activity Methodology Findings
Antibacterial propertiesIn vitro assaysCompound 1 exhibited significant antibacterial activity against Gram-positive bacteria.
Inhibition of carbonic anhydrase IIX-ray crystallographyThe compound was shown to bind at the active site, inhibiting enzymatic activity effectively.
Cytotoxic effects on cancer cellsCell viability assaysCompound 1 demonstrated cytotoxicity in several cancer cell lines, indicating potential as an anticancer agent.

Case Studies

Several case studies have highlighted the potential applications of compound 1:

  • Antibacterial Activity : A patent describes the synthesis of similar bicyclic compounds that exhibit antibacterial properties, suggesting that compound 1 may share this characteristic. The study emphasizes its potential use in treating infections caused by resistant bacterial strains .
  • Cancer Research : In a recent study, compounds structurally related to compound 1 were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis, making them candidates for further development as anticancer therapies .

Q & A

Q. Basic

  • IR Spectroscopy : Identify carbonyl stretches (amide I band ~1650 cm⁻¹, carboxylic acid ~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm cyclohexane ring conformations and substituent positions. For example, cyclohexane protons appear as multiplet signals at δ 1.2–2.5 ppm .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₂N₂O₄: 295.1653) .

What safety protocols are critical during handling?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (H335 hazard) .
  • First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes with saline .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

How can molecular docking studies be optimized for this compound?

Q. Advanced

  • Software : Use AutoDock Vina for docking due to its improved scoring function and multithreading efficiency .
  • Parameters :
    • Set grid box dimensions to cover the target protein’s active site (e.g., 25 × 25 × 25 ų).
    • Adjust exhaustiveness to 20 for higher accuracy.
  • Validation : Compare results with known ligands (RMSD < 2.0 Å indicates reliable binding modes) .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Purity Verification : Re-analyze compounds via HPLC and NMR to rule out impurities .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO < 0.1% v/v).
  • Conformational Analysis : Use DFT calculations or MD simulations to assess if structural flexibility affects activity .

How to validate the compound’s structure computationally?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare calculated vs. experimental NMR shifts (MAE < 0.5 ppm for 1H^1H) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (if crystals are obtainable) .

What challenges arise in synthesizing enantiomerically pure forms?

Q. Advanced

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation of intermediate ketones .

How to assess stability under varying pH conditions?

Q. Advanced

  • pH Stability Study : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via UV-Vis (λmax ~260 nm) and LC-MS over 24 hours .
  • Degradation Products : Identify hydrolysis byproducts (e.g., cyclohexanecarboxylic acid) using HRMS .

What in silico strategies predict biological target interactions?

Q. Advanced

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
  • Binding Free Energy : Calculate ΔG using MM/GBSA in AMBER. Prioritize targets with ΔG < -8 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
2-[(Cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid

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